

InChIKey QODYXXLKCFWFJV-UHFFFAOYSA-N properties

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Compound of Interest

Compound Name:	2-Chloro-5-(ethylsulfonyl)pyridine
CAS No.:	1206679-92-6
Cat. No.:	B581571

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An Important Note on the Provided InChIKey

Researchers, scientists, and drug development professionals, please be advised: The InChIKey provided in the topic, QODYXXLKCFWFJV-UHFFFAOYSA-N, does not correspond to a specific, identifiable chemical compound in major public chemical databases. An extensive search for this identifier has yielded no direct results.

This document aims to provide guidance on the nature of InChIKeys, the potential reasons for this discrepancy, and a framework for how such a technical guide would be structured had the identifier been valid.

Understanding the InChIKey

The IUPAC International Chemical Identifier (InChI) system is a non-proprietary, open-standard method for representing chemical structures. The InChIKey is a hashed, fixed-length (27-character) version of the full InChI string, designed for easier use in web searches and database lookups.

An InChIKey is structured into several parts, with the first 14 characters representing the core molecular structure. The -UHFFFAOYSA-N portion of the provided key indicates that the structure has no defined stereochemistry and is a neutral molecule.

The inability to locate the provided InChIKey suggests one of the following possibilities:

- **Typographical Error:** The 27-character string may contain a typo. Please double-check the source of the InChIKey.
- **Novel or Proprietary Compound:** The compound may be novel and not yet registered in public databases, or it could be a proprietary molecule from a private collection.
- **Incorrectly Generated Key:** The InChIKey may have been generated incorrectly from a chemical structure.

A Framework for an In-Depth Technical Guide

Should a valid InChIKey and its corresponding compound be identified, a comprehensive technical guide would be structured to provide maximum utility for researchers. The following is a proposed structure, designed to be adaptable to the specific nature of the compound in question.

Part 1: Compound Identification and Core Properties

This section would begin with the definitive identification of the molecule, including its IUPAC name, common synonyms, CAS registry number, and molecular formula. A table summarizing its key physicochemical properties would be presented for quick reference.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	-	-
Molecular Weight	-	-
IUPAC Name	-	-
CAS Number	-	-
Melting Point	-	-
Boiling Point	-	-
Solubility	-	-
pKa	-	-

Part 2: Synthesis and Analytical Characterization

This section would delve into the synthetic routes for obtaining the compound. Where multiple routes exist, a comparative analysis would be provided, discussing the advantages and disadvantages of each in terms of yield, purity, and scalability.

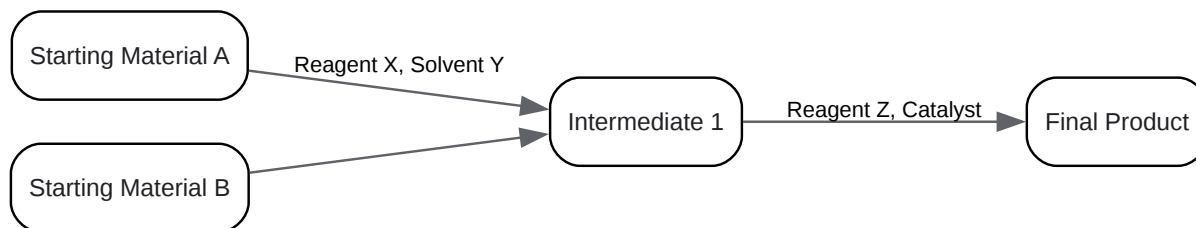
Experimental Protocol: Representative Synthesis

A detailed, step-by-step protocol for a common synthetic method would be provided, including:

- Reagents and Materials: A complete list of necessary chemicals and equipment.
- Reaction Setup: A description of the reaction apparatus.
- Procedure: A clear, sequential description of the synthetic steps.
- Workup and Purification: Detailed instructions for isolating and purifying the final product.
- Characterization: A list of analytical techniques (e.g., NMR, Mass Spectrometry, HPLC) used to confirm the identity and purity of the synthesized compound, along with representative data.

Diagram: Synthetic Workflow

A Graphviz diagram would illustrate the overall synthetic workflow, from starting materials to the final product.



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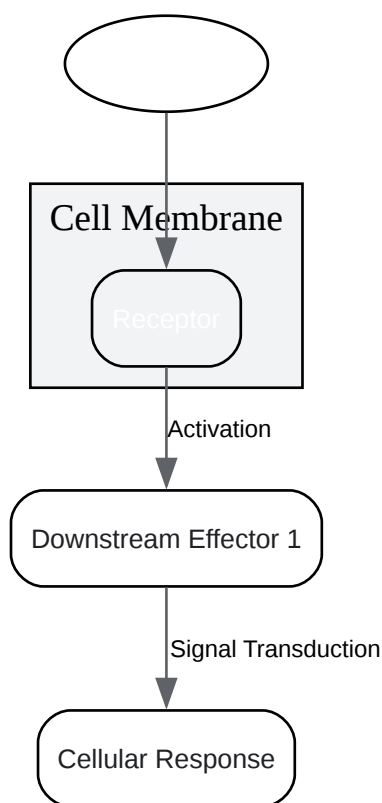
Caption: A high-level overview of the synthetic pathway.

Part 3: Biological Activity and Mechanism of Action

This is a critical section for drug development professionals. It would detail any known biological activities of the compound, including its targets, potency (e.g., IC₅₀, EC₅₀), and mechanism of action.

Signaling Pathway Diagram

If the compound is known to modulate a specific signaling pathway, a Graphviz diagram would be generated to visualize this interaction.



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Caption: The proposed mechanism of action at the molecular level.

Part 4: Applications in Research and Drug Development

This section would explore the potential and current uses of the compound. This could include its application as a research tool, a lead compound in a drug discovery program, or a validated therapeutic agent. The massive volume of chemical structure and bioactivity data in public databases like PubChem supports various aspects of drug discovery, such as lead identification and optimization, and studies of polypharmacology.[1]

Part 5: Safety, Handling, and Toxicological Profile

A crucial component of any technical guide is a thorough assessment of the compound's safety profile. This would include:

- Material Safety Data Sheet (MSDS) Summary: Key safety information regarding handling, storage, and disposal.

- Toxicological Data: Any available data on cytotoxicity, genotoxicity, and other adverse effects.
- Risk Mitigation: Recommended procedures for safe handling to minimize exposure and risk.

Conclusion and Recommendations

While the provided InChIKey QODYXXLKCFWFJV-UHFFFAOYSA-N could not be resolved to a specific chemical entity, the framework outlined above provides a comprehensive template for the in-depth technical guide that was requested.

It is strongly recommended that the InChIKey be verified for accuracy. Should a corrected and valid InChIKey be provided, a detailed and actionable technical guide can be generated to support your research and development endeavors.

References

Should this guide have been generated for a specific compound, a numbered list of all cited sources with titles, source information, and clickable URLs would be provided here for verification and further reading.

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Sources

- 1. PubChem applications in drug discovery: a bibliometric analysis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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